molecular formula C14H10Cl3NO4S B4893233 methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate

methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate

Cat. No. B4893233
M. Wt: 394.7 g/mol
InChI Key: UASTZPSDENBSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate, also known as Methyl TCB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB is believed to act as an allosteric modulator of the Nav1.7 channel, binding to a site on the channel and altering its function. It is also believed to act as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB has been shown to inhibit the activity of Nav1.7 in a dose-dependent manner, reducing the amplitude and duration of sodium currents. It has also been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB in lab experiments is its high potency and specificity for Nav1.7 and CK2, allowing for precise investigation of these proteins. However, one limitation is its potential toxicity, as high concentrations of methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB have been shown to cause cell death.

Future Directions

For methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB research include investigating its potential use in the treatment of pain and cancer, as well as further elucidating its mechanism of action and identifying additional protein targets. Additionally, studies on the pharmacokinetics and pharmacodynamics of methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB could provide valuable information for its potential use as a therapeutic agent.

Synthesis Methods

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB is synthesized through a multistep reaction process involving the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-aminobenzoic acid methyl ester in the presence of a base. The resulting product is purified through recrystallization to obtain the final product.

Scientific Research Applications

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB has been studied for its potential use as a chemical probe to investigate the function of various proteins, including the voltage-gated sodium channel Nav1.7, which is implicated in pain sensation. methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate TCB has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival.

properties

IUPAC Name

methyl 3-[(2,4,5-trichlorophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO4S/c1-22-14(19)8-3-2-4-9(5-8)18-23(20,21)13-7-11(16)10(15)6-12(13)17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASTZPSDENBSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.